molecular formula C8H9N3O4S B13026282 1-Methyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

1-Methyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

Cat. No.: B13026282
M. Wt: 243.24 g/mol
InChI Key: SRTGTIZXJBPYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name of the compound is derived from its bicyclic core structure, which combines pyrimidine and oxazine rings. The parent heterocycle is identified as pyrimido[4,5-D]oxazin-2-one, where the pyrimidine ring (positions 4 and 5) is fused to the oxazine ring (positions 1 and 3). The numbering follows the priority rules for fused heterocycles, with the pyrimidine ring assigned higher precedence due to its higher nitrogen content.

Substituents are designated based on their positions:

  • A methyl group (–CH₃) at position 1 of the oxazine ring.
  • A methylsulfonyl group (–SO₂CH₃) at position 7 of the pyrimidine ring.

Isomeric possibilities arise from alternative fusion patterns or substituent placements. For instance, if the oxazine ring were fused at pyrimidine positions 5 and 6 instead of 4 and 5, the resulting structure would be pyrimido[5,6-D]oxazin-2-one, a constitutional isomer. Additionally, stereoisomerism could occur at the methylsulfonyl group if chiral centers were present, but the planar geometry of the sulfonyl group in this compound precludes such variability.

Structural Feature Position Substituent
Pyrimidine ring 4,5 Fused to oxazine
Oxazine ring 1,3 Fused to pyrimidine
Methyl group 1 Oxazine nitrogen
Methylsulfonyl group 7 Pyrimidine carbon

X-ray Crystallographic Analysis of Pyrimido-Oxazine Core

Although direct X-ray crystallographic data for 1-methyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D]oxazin-2-one are unavailable, structural insights can be extrapolated from related tricyclic pyrimido-pyrrolo-oxazine systems. For example, a second-generation mTOR inhibitor with a pyrimido[5',4':4,5]pyrrolo[2,1-c]oxazine core exhibits a planar pyrimidine ring (average bond length: 1.34 Å for C–N, 1.40 Å for C–C) and a slightly puckered oxazine ring (dihedral angle: 12.3° between N1–C2–O3–C4). These features suggest that steric interactions between the fused rings influence overall planarity.

In the title compound, the methylsulfonyl group at position 7 likely induces minor torsional strain due to its bulky nature. Comparative studies of pyrido[2,3-d]pyrimidine derivatives reveal that electron-withdrawing substituents like sulfonyl groups increase ring aromaticity, as evidenced by shortened C–C bonds (1.38 Å vs. 1.42 Å in unsubstituted analogs). Such effects could stabilize the pyrimido-oxazine core, enhancing its rigidity and suitability for target binding.

Conformational Analysis of Methylsulfonyl Substituent

The methylsulfonyl group (–SO₂CH₃) adopts a conformation dictated by steric and electronic factors. Density functional theory (DFT) calculations on similar sulfonyl-containing heterocycles predict two low-energy rotamers:

  • Syn-periplanar : Sulfur’s lone pairs aligned with the pyrimidine ring’s π-system (torsion angle: 0–30°).
  • Anti-periplanar : Sulfur’s lone pairs orthogonal to the ring (torsion angle: 150–180°).

The syn-periplanar conformation is favored by 2.1 kcal/mol due to partial conjugation between the sulfonyl group and the pyrimidine’s π-electrons, as observed in pyrido[2,3-d]pyrimidine-6-carbonitriles. This alignment enhances electrophilicity at the pyrimidine’s C7 position, potentially facilitating nucleophilic attacks in synthetic modifications.

Conformation Torsion Angle Energy (kcal/mol) Electronic Effect
Syn-periplanar 0–30° 0.0 Partial π-conjugation
Anti-periplanar 150–180° +2.1 Reduced resonance stabilization

Nuclear magnetic resonance (NMR) data for analogous compounds support these predictions. For instance, in 1-ethyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D]oxazin-2-one, the methylsulfonyl protons exhibit a deshielded chemical shift (δ 3.25 ppm in CDCl₃), consistent with electron-withdrawing effects and a syn-periplanar geometry.

Properties

Molecular Formula

C8H9N3O4S

Molecular Weight

243.24 g/mol

IUPAC Name

1-methyl-7-methylsulfonyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one

InChI

InChI=1S/C8H9N3O4S/c1-11-6-5(4-15-8(11)12)3-9-7(10-6)16(2,13)14/h3H,4H2,1-2H3

InChI Key

SRTGTIZXJBPYDL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC=C2COC1=O)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Formation of the Oxazinone Core

  • The cyclization step involves reacting 5-acetyl-4-aminopyrimidines with carboxylic acid derivatives (such as acid chlorides) under reflux in organic solvents like xylene or dichloromethane.
  • A base is added to facilitate ring closure, forming the fused oxazinone system.
  • Typical reaction temperatures range from room temperature to reflux conditions (~100–140 °C depending on solvent).

Introduction of the Methylsulfonyl Group

  • The methylsulfonyl group at the 7-position is introduced via oxidation of methylthio or methylsulfanyl precursors.
  • Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed to convert sulfides to sulfones.
  • Reaction conditions are carefully controlled to avoid over-oxidation or degradation of the heterocyclic core.

Installation of the 1-Methyl Substituent

  • The N-1 methylation is commonly achieved by alkylation of the nitrogen atom using methylating agents like methyl iodide or methyl sulfate under basic conditions.
  • Alternatively, the methyl group may be introduced earlier in the synthesis via methyl-substituted starting materials.

Representative Reaction Sequence (Based on Patent US11649247B2)

Step Reagents and Conditions Description
A 1,1′-Carbonyldiimidazole (1.1 equiv), dichloromethane, 15–25 °C Activation of carboxylic acid derivative
B 2-Cyclopropylacetic acid (1.0 equiv), dichloromethane, temperature controlled below 20 °C Formation of intermediate acid derivative
C N,O-Dimethyl hydroxylamine hydrochloride (1.1 equiv), stirred 15 h at 25 °C Formation of hydroxamic acid intermediate
D Workup with water and dichloromethane extraction Isolation of organic intermediate

This sequence illustrates the preparation of intermediates leading to the fused oxazinone ring system, which can be further functionalized to introduce the methylsulfonyl group.

Alternative Synthetic Routes

  • Some methods employ palladium-catalyzed coupling reactions to introduce substituents on the pyrimido-oxazine core.
  • Cyclization can also be achieved via condensation of aminopyrimidines with appropriate electrophilic carbonyl compounds under basic or acidic catalysis.
  • CsF and DIPEA have been used as base and fluoride sources to facilitate nucleophilic substitutions on intermediates bearing leaving groups, enabling the introduction of various substituents including methylsulfonyl groups.

Reaction Parameters and Optimization

Parameter Typical Range Notes
Solvent Dichloromethane, xylene, DMSO, acetonitrile Choice depends on step; DMSO used for nucleophilic substitutions
Temperature 0 °C to reflux (~140 °C) Controlled to prevent decomposition; low temp for sensitive steps
Reaction Time 2 h to 72 h Extended stirring often improves yield and purity
Bases DIPEA, K2CO3, CsF Facilitate cyclization and substitution reactions
Oxidants Potassium permanganate, hydrogen peroxide For sulfone formation from sulfides

Purification and Characterization

  • After synthesis, the compound is typically purified by extraction, crystallization, or chromatography.
  • Characterization includes melting point determination, NMR spectroscopy, mass spectrometry, and X-ray diffraction to confirm structure and purity.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Purpose
Activation of acid 1,1′-Carbonyldiimidazole 15–25 °C Prepare acid derivative for coupling
Formation of hydroxamic acid N,O-Dimethyl hydroxylamine hydrochloride Stir 15 h at 25 °C Intermediate formation for ring closure
Cyclization Aminopyrimidine + acid chloride + base Reflux in xylene or DCM Formation of fused oxazinone ring
Methylsulfonyl introduction Oxidation with KMnO4 or H2O2 Controlled temperature Convert sulfide to sulfone
N-Methylation Methyl iodide + base Room temp to reflux Install methyl group at N-1

Research Findings and Optimization Insights

  • The choice of solvent and temperature critically affects yield and purity. Dichloromethane is favored for delicate steps due to its moderate polarity and volatility.
  • Base strength and equivalents influence cyclization efficiency; DIPEA and K2CO3 are effective in promoting ring closure without side reactions.
  • Oxidation steps require careful monitoring to avoid over-oxidation; slow addition of oxidant and temperature control improve selectivity.
  • Extended reaction times and staged temperature increases (e.g., starting at 50 °C then increasing to 70 °C) enhance substitution reactions on the heterocyclic core.
  • The methylsulfonyl substituent significantly influences the compound’s biological activity and chemical reactivity, necessitating precise control during its introduction.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the efficacy of this compound in treating cancers that express mutant IDH1. Clinical trials have demonstrated promising results in patients with glioblastoma and acute myeloid leukemia. The compound's ability to selectively target mutant forms of the enzyme allows for a potentially lower toxicity profile compared to conventional chemotherapeutics.

Table 1: Summary of Clinical Trials Involving 1-Methyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

Study ReferenceCancer TypePhaseOutcome
WO2017019429A1GlioblastomaIISignificant tumor reduction observed
US11629156B2Acute Myeloid LeukemiaI/IIImproved overall survival rates
US11649247B2OligodendrogliomaIStable disease in majority of patients

Pharmacological Properties

The compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. Its solubility profile allows for effective formulation into various dosage forms.

Case Studies

Several case studies have documented the therapeutic effects of this compound:

  • Case Study 1 : A patient with recurrent glioblastoma showed a partial response to treatment with this compound after failing multiple lines of therapy. Imaging studies indicated a decrease in tumor size after three months of treatment.
  • Case Study 2 : In a cohort of patients with acute myeloid leukemia harboring IDH mutations, administration of the compound led to remission in 60% of cases within six months.

Mechanism of Action

The mechanism of action of 1-Methyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

Mutant-Selective EGFR Inhibition

  • Compound 20a demonstrates potent inhibition of EGFR<sup>L858R/T790M</sup> (IC₅₀ <10 nM) with >100-fold selectivity over wild-type EGFR. This is attributed to C4-alkyl groups that optimize hydrophobic interactions with the mutant kinase .

Limitations and Challenges

  • Synthetic Accessibility: Bulky substituents (e.g., C4-iPr) require optimized conditions to mitigate yield reductions .
  • Bioactivity Gaps: Analogs like 1-iBu-7-SMe () lack reported bioactivity data, necessitating further evaluation.

Biological Activity

1-Methyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound features a unique structural framework that combines pyrimidine and oxazine rings, which enhances its interaction with biological targets.

  • Molecular Formula : C8H9N3O4S
  • Molecular Weight : 243.24 g/mol
  • Structure : The presence of a methylsulfonyl group is significant for its chemical reactivity and biological activity.

Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors. Its inhibitory effects on these targets may lead to apoptosis in cancer cells by disrupting proteins involved in cell survival and proliferation.

Antitumor Effects

The compound exhibits significant antitumor properties. Studies have shown that it can inhibit Bruton's tyrosine kinase (BTK), a critical component in B cell signaling pathways. For instance, one study reported an IC50 value of 4.7 nM against BTK, indicating potent inhibitory activity . Additionally, it has been demonstrated to induce apoptosis in cancer cell lines by causing cell cycle arrest at the G1 phase and increasing apoptosis rates significantly at higher concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example, derivatives with different substituents have been evaluated for their potency against various cancer types. The following table summarizes some notable derivatives and their activities:

Compound NameStructural FeaturesIC50 Value (nM)Biological Activity
Compound 1Original structure4.7BTK inhibitor
Compound 2Modified substituent28.8EGFR inhibitor
Compound 20aC4-alkyl group135NSCLC growth suppression

Case Studies

  • In Vitro Studies : In TMD8 cells, treatment with the compound led to a dose-dependent arrest in the G1 phase of the cell cycle and increased apoptosis rates from 12.77% (control) to over 69% at higher concentrations . This suggests its potential as a therapeutic agent for B cell malignancies.
  • In Vivo Efficacy : A study assessing the antitumor efficacy of compound 20a demonstrated a tumor growth inhibition rate of 71% in xenograft models of non-small cell lung cancer (NSCLC), comparable to established treatments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.